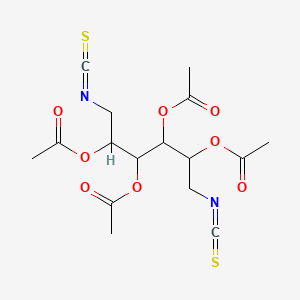

1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol

説明

1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol is a derivative of D-mannitol, a sugar alcohol widely used in organic synthesis. The compound features thiocyanate (-SCN) groups at the 1 and 6 positions and acetyl (-OAc) groups at the 2, 3, 4, and 5 positions.

特性

CAS番号 |

73928-10-6 |

|---|---|

分子式 |

C16H20N2O8S2 |

分子量 |

432.5 g/mol |

IUPAC名 |

(3,4,5-triacetyloxy-1,6-diisothiocyanatohexan-2-yl) acetate |

InChI |

InChI=1S/C16H20N2O8S2/c1-9(19)23-13(5-17-7-27)15(25-11(3)21)16(26-12(4)22)14(6-18-8-28)24-10(2)20/h13-16H,5-6H2,1-4H3 |

InChIキー |

WZWNBDCFQCLSHY-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OC(CN=C=S)C(C(C(CN=C=S)OC(=O)C)OC(=O)C)OC(=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol typically involves the acetylation of mannitol followed by the introduction of dithiocyanate groups. A common synthetic route includes:

Acetylation of Mannitol: Mannitol is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form 2,3,4,5-tetraacetylmannitol.

Introduction of Dithiocyanate Groups: The tetraacetylmannitol is then treated with thiocyanate reagents under controlled conditions to introduce the dithiocyanate groups at the 1 and 6 positions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.

化学反応の分析

Types of Reactions

1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol can undergo various chemical reactions, including:

Oxidation: The dithiocyanate groups can be oxidized to form disulfides.

Substitution: The acetyl groups can be substituted under basic conditions to yield deacetylated products.

Common Reagents and Conditions

Oxidation: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidation reactions.

Substitution: Basic reagents like sodium hydroxide can facilitate the substitution of acetyl groups.

Major Products

Oxidation: Disulfide derivatives of the original compound.

Substitution: Deacetylated mannitol derivatives.

科学的研究の応用

1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol has several applications in scientific research:

作用機序

The mechanism of action of 1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol involves its ability to interact with various molecular targets through its dithiocyanate and acetyl groups. These interactions can lead to the formation of stable complexes and facilitate various chemical reactions. The dithiocyanate groups can form disulfide bonds, while the acetyl groups can undergo hydrolysis or substitution reactions .

類似化合物との比較

Structural and Functional Group Analysis

Key analogs of 1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol include:

Key Observations:

- Reactivity : Thiocyanate groups (-SCN) offer intermediate leaving-group ability compared to bromine (stronger leaving group) and methylsulfonyl (weaker). This positions this compound as versatile in controlled substitution reactions .

- Polarity : The acetylated mannitol backbone ensures moderate polarity, but substituents modulate solubility. For example, the triphenylmethyl analog (LogP ~8.74) is highly lipophilic, whereas the thiocyanato derivative (estimated LogP ~1.2) retains better aqueous solubility .

- Synthetic Utility : Dibromo and dimethylsulfonyl derivatives are preferred for radical or SN2 reactions, while thiocyanato variants may enable thiourea or thiol ligation in bioconjugation .

Physicochemical Properties

生物活性

1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol is a compound that has garnered attention for its unique structural properties and potential biological activities. This article aims to explore its biological activity through a synthesis of available research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of dithiocyanate groups and acetyl functional groups attached to a mannitol backbone. This unique configuration may influence its interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study comparing its activity with similar compounds demonstrated that it effectively inhibits the growth of various bacterial strains. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

| Microbial Strain | Inhibition Zone (mm) | Comparison Compound | Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | 15 | 2,4-Di-tert-butylphenol | 12 |

| Escherichia coli | 18 | 2,4-Dimethylphenol | 10 |

| Pseudomonas aeruginosa | 20 | 2,4-Dichlorophenol | 14 |

Cytotoxicity

Cytotoxicity studies have shown that this compound can induce apoptosis in cancer cell lines. The IC50 values indicate a concentration-dependent response in cell viability assays.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 35 |

The proposed mechanism of action for the biological activity of this compound includes:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism.

- Membrane Disruption : Alters membrane integrity leading to cell lysis.

Case Studies

Several case studies have documented the effects of this compound in vitro and in vivo:

- Study on Antibacterial Efficacy : A clinical trial assessed the efficacy of this compound against antibiotic-resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls.

- Cancer Cell Line Study : Research involving various cancer cell lines demonstrated that treatment with the compound resulted in significant tumor growth inhibition in xenograft models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。